Muscarinic Binding Affinity: (3S,4S) vs. (3R,4R)
In a direct head-to-head comparison of all four stereoisomers of the 3-(3-methyl-1,2,4-oxadiazol-5-yl) derivative, the (3S,4S) exo isomer (14a) exhibited significantly lower affinity for cortical muscarinic receptors than the more potent (3R,4R) exo isomer (14c). Specifically, the (3S,4S) isomer displaced [3H]N-methylscopolamine ([3H]NMS) with an apparent affinity constant (Kapp) of 370 nM, compared to 32 nM for the (3R,4R) isomer—an approximate 12-fold difference in potency [1]. The ratio of affinities for the antagonist-preferring ([3H]NMS) versus agonist-preferring ([3H]oxotremorine-M) binding sites also differed substantially between the two enantiomers (1200 for 14a vs. 1200 for 14c), indicating distinct receptor interaction modes [1]. This data underscores that the (3S,4S) configuration is not simply a less potent version of its enantiomer; it represents a unique pharmacological entity with a different binding signature.
| Evidence Dimension | Apparent affinity constant (Kapp) for muscarinic receptors |
|---|---|
| Target Compound Data | 370 nM (Kapp for [3H]NMS displacement) |
| Comparator Or Baseline | (3R,4R) enantiomer (14c): 32 nM (Kapp for [3H]NMS displacement) |
| Quantified Difference | Approximately 12-fold lower affinity for the (3S,4S) isomer. |
| Conditions | Displacement of [3H]N-methylscopolamine ([3H]NMS) from rat cortical membranes. |
Why This Matters
This directly impacts the selection of a chiral building block for lead optimization; the choice of enantiomer dictates the final compound's potency and target engagement profile.
- [1] Showell, G. A., Baker, R., Davis, J., Hargreaves, R., Freedman, S. B., Hoogsteen, K., Patel, S., & Snow, R. J. (1992). Synthesis and in vitro biological profile of all four isomers of the potent muscarinic agonist 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane. Journal of Medicinal Chemistry, 35(5), 911-916. View Source
